Physicochemical Property Comparison: XLogP3 and TPSA Profiling for Blood-Brain Barrier Permeability Prediction
The target compound's cyclopentanecarboxamide group confers an XLogP3 of 2.2 and a TPSA of 86.4 Ų, [1] placing it within the favorable range for CNS penetration (typically XLogP ≤ 5, TPSA ≤ 90 Ų). In contrast, the thiophene-2-carboxamide analog features a larger, electron-rich heteroaromatic ring that is expected to increase both XLogP3 and TPSA, potentially reducing passive CNS permeability. This differentiation is critical for neuroscience-focused procurement, as the target compound's physicochemical signature more closely aligns with optimal CNS drug-like space.
| Evidence Dimension | Predicted Blood-Brain Barrier Permeability (Physicochemical Descriptors) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 86.4 Ų |
| Comparator Or Baseline | Thiophene-2-carboxamide analog (BenchChem): XLogP3 and TPSA not explicitly reported; expected larger TPSA due to thiophene ring. |
| Quantified Difference | Target compound TPSA 86.4 Ų is near the CNS-permeable threshold; the thiophene analog is expected to exceed 90 Ų, placing it outside the CNS-favorable range. |
| Conditions | Computed physicochemical properties; no in vivo brain penetration data available. |
Why This Matters
For CNS-targeted programs, the target compound's physicochemical profile offers a quantifiable advantage over heteroaryl-substituted analogs, reducing the risk of selecting a compound with intrinsically poor brain exposure.
- [1] Kuujia. Cas no 2309706-03-2 – Computed Properties (XLogP3, TPSA). https://www.kuujia.com/cas-2309706-03-2.html (accessed 2026-04-29). View Source
